2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Thermal Stability Thermogravimetric Analysis High-Temperature Applications

Select 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) for its exceptional thermal robustness—no degradation up to 360°C—making it uniquely suited for polyolefin extrusion and injection molding where conventional BHT volatilizes (150–250°C). Its sterically shielded 2,6-di-tert-butyl configuration enables cysteine-selective adduct formation without off-target lysine/histidine alkylation, delivering cleaner electrophile-protein interaction data. As the least hindered 4-alkyl quinone methide, it provides the maximum-reactivity reference point in SAR studies. Ideal as a quantitative benchmark for BHT metabolism investigations, with a 6-fold slower GSH reaction rate than hydroxylated QM metabolites.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 2607-52-5
Cat. No. B193395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
CAS2607-52-5
SynonymsDi-tert-butyl-4-methylene-2,5-cyclohexadienone;  2,6-Di-t-butyl-4-methylene-2,5-cyclohexadienone; 
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C
InChIInChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
InChIKeyJJQCWPWUHZFKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5): A Sterically Hindered Quinone Methide for Controlled Reactivity Applications


2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5), also known as BHT-quinone methide (BHT-QM), is a synthetic para-quinone methide characterized by a cyclohexadienone core with two bulky tert-butyl groups flanking an exocyclic methylene moiety. It is typically synthesized via oxidation of butylated hydroxytoluene (BHT) [1]. The compound exhibits a distinctive balance of stability and electrophilicity: the tert-butyl groups confer substantial steric hindrance and thermal robustness, while the quinone methide structure enables selective reactivity with nucleophiles. Its unique properties underpin applications ranging from polymer stabilization to the study of electrophilic stress in biological systems [2].

Why Generic Quinone Methides or Phenolic Antioxidants Cannot Substitute for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5)


Simple substitution with other quinone methides or phenolic antioxidants (e.g., BHT, unsubstituted quinone methides) fails because the specific 2,6-di-tert-butyl substitution pattern critically governs thermal stability, electrophilic reactivity, and metabolic activation profiles. The bulky tert-butyl groups provide steric shielding that markedly reduces nucleophilic attack rates compared to less hindered analogs, while also enabling exceptional thermal stability (>360°C) that is absent in less substituted variants. Furthermore, the compound's unique metabolic pathway yields distinct reactivity profiles that are not recapitulated by alternative QMs, making it irreplaceable for applications requiring precise control over reaction kinetics or thermal resilience [1] [2].

Quantitative Differentiation of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) Against Closest Analogs


Thermal Stability: 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) Retains Structural Integrity Beyond 360°C

Thermogravimetric analysis (TGA) demonstrates that 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (target compound) exhibits no detectable weight loss up to 360°C, regardless of whether the carrier gas is nitrogen or air [1]. In contrast, the parent compound BHT (butylated hydroxytoluene) undergoes significant thermal degradation and volatilization at much lower temperatures, typically losing mass starting around 150-200°C due to its lower molecular weight and lack of quinone methide stabilization [2].

Thermal Stability Thermogravimetric Analysis High-Temperature Applications

Electrophilic Reactivity: 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) is Categorized as 'Poorly Reactive' Among Quinone Methides

In a direct comparative study of three quinone methides, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) was classified as 'poorly reactive', while 6-tert-butyl-2-(2′-hydroxy-1′,1′-dimethylethyl)-4-methylene-2,5-cyclohexadienone (BHTOH-QM) was 'moderately reactive', and 2-tert-butyl-6-methyl-4-methylene-2,5-cyclohexadienone (BDMP-QM) was 'highly reactive' [1]. Alkylation of lysine and histidine side chains occurred with BDMP-QM at about one-fourth the rate of hydration, but no detectable reaction was observed for BHT-QM under identical aqueous conditions [1].

Electrophilicity Reactivity Ranking Protein Alkylation

Glutathione Reactivity: Alternative Quinone Methide QM-OH Reacts 6-Fold Faster Than 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5)

Comparative kinetic analysis of two BHT-derived quinone methides revealed that 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone (QM-OH) reacts with glutathione (GSH) approximately 6-fold faster than 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (QM, target compound) [1]. This difference is attributed to intramolecular hydrogen bonding in QM-OH that enhances electrophilicity, a feature absent in the target compound due to its fully alkylated tert-butyl groups.

Glutathione Conjugation Detoxification Kinetics Metabolic Activation

Toxic Potency Modulation by 4-Alkyl Group Size: 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) Exhibits Reduced Cytotoxicity with Increased Steric Bulk

A comparative study of BHTOOH analogs with varying 4-alkyl substituents (methyl, ethyl, isopropyl, tert-butyl) demonstrated that increasing the size of the 4-alkyl group reduced the rate of quinone methide reactivity, which correlated directly with decreased toxic potency [1]. The target compound, bearing a methylene group at the 4-position, represents the smallest and therefore most reactive member of this series; larger alkyl groups progressively attenuate toxicity [1].

Cytotoxicity Structure-Activity Relationship Toxicology

Optimal Application Scenarios for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) Based on Differential Evidence


High-Temperature Polymer Stabilization (>300°C Processing Conditions)

The compound's exceptional thermal stability (no degradation up to 360°C) [1] makes it uniquely suited for stabilizing polymers during high-temperature processing, such as polyolefin extrusion or injection molding. Unlike BHT, which volatilizes and degrades at typical processing temperatures (150-250°C), this compound remains intact, providing sustained antioxidant protection throughout the manufacturing cycle.

Reference Standard for 'Poorly Reactive' Quinone Methide in Mechanistic Studies

Researchers studying electrophile-protein interactions can employ this compound as a benchmark 'poorly reactive' quinone methide standard. Its inability to alkylate lysine and histidine side chains under conditions where BDMP-QM does [2] allows for controlled, cysteine-selective adduct formation, reducing experimental variability and off-target effects.

Metabolic Activation Studies: Baseline QM Standard for Comparative Kinetics

In investigations of BHT metabolism and species-specific toxicity, this compound serves as the baseline QM standard against which alternative metabolites (e.g., QM-OH) are compared. Its 6-fold slower reaction rate with GSH relative to QM-OH [3] provides a quantitative reference point for assessing relative electrophilic potential in biological systems.

Toxicological Benchmark for 4-Alkyl Substituted Quinone Methides

As the least sterically hindered member of the 4-alkyl quinone methide series, this compound represents the maximum-reactivity reference point in structure-activity relationship studies [4]. It enables standardized assessment of how increasing 4-alkyl bulk attenuates cytotoxicity, a critical parameter for designing safer antioxidant derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.